3-Amino-5-methylsulphamyl-4-phenoxy-benzoic acid
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Overview
Description
3-Amino-5-methylsulphamyl-4-phenoxy-benzoic acid is a chemical compound with the molecular formula C13H12N2O5S and a molecular weight of 308.31 g/mol . It is known for its applications in various scientific fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-5-methylsulphamyl-4-phenoxy-benzoic acid typically involves the reaction of 3-nitro-4-phenoxy-5-sulphamoylbenzoic acid with reducing agents to convert the nitro group to an amino group . The reaction conditions often include the use of solvents like acetone, DMSO, ethyl acetate, and methanol .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps like crystallization and purification to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
3-Amino-5-methylsulphamyl-4-phenoxy-benzoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro compounds.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The phenoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon for reduction reactions. Oxidizing agents like potassium permanganate may be used for oxidation reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields the amino derivative, while oxidation can produce nitro derivatives .
Scientific Research Applications
3-Amino-5-methylsulphamyl-4-phenoxy-benzoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic effects and as a reference compound in pharmaceutical research.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 3-Amino-5-methylsulphamyl-4-phenoxy-benzoic acid involves its interaction with specific molecular targets and pathways. The amino and sulphamoyl groups play a crucial role in its binding to target molecules, influencing biological activities. The exact pathways and targets may vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
3-Amino-4-phenoxy-5-sulphamoylbenzoic acid: A closely related compound with similar structural features.
Desbutylbumetanide: Another related compound used in pharmaceutical research.
Uniqueness
3-Amino-5-methylsulphamyl-4-phenoxy-benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its applications in multiple scientific fields highlight its importance .
Properties
CAS No. |
28328-56-5 |
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Molecular Formula |
C14H14N2O5S |
Molecular Weight |
322.34 g/mol |
IUPAC Name |
3-amino-5-(methylsulfamoyl)-4-phenoxybenzoic acid |
InChI |
InChI=1S/C14H14N2O5S/c1-16-22(19,20)12-8-9(14(17)18)7-11(15)13(12)21-10-5-3-2-4-6-10/h2-8,16H,15H2,1H3,(H,17,18) |
InChI Key |
NNZQIZYLXISQCS-UHFFFAOYSA-N |
Canonical SMILES |
CNS(=O)(=O)C1=CC(=CC(=C1OC2=CC=CC=C2)N)C(=O)O |
Origin of Product |
United States |
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